molecular formula C17H17ClFN3O4S B6502357 N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 949407-00-5

N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B6502357
CAS No.: 949407-00-5
M. Wt: 413.9 g/mol
InChI Key: BDSFMTOJURXEDX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H17ClFN3O4S and its molecular weight is 413.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.0612331 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro and fluoro substituent on the phenyl ring, a pyrrolidine sulfonyl group, and a dihydropyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C17_{17}H17_{17}ClFN3_3O4_4S, with a molecular weight of 413.9 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC17_{17}H17_{17}ClFN3_3O4_4S
Molecular Weight413.9 g/mol
CAS Number949407-00-5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that derivatives of Mannich bases can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has demonstrated notable antibacterial properties. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other bacterial strains . The presence of the sulfonamide group in the structure is believed to enhance its antimicrobial efficacy.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's . Additionally, its interaction with bovine serum albumin (BSA) suggests favorable pharmacokinetic properties that enhance its bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The unique structural features allow for high binding affinity to specific biological targets.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Enzyme Interaction : Inhibition of AChE and other enzymes disrupts critical biochemical pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Arylthieno[2,3-b]pyridineThieno-pyridine coreAntiplasmodial activity
1,3,4-Thiadiazole derivativesDiverse functionalitiesAnticancer, anti-inflammatory
Mannich basesDerived from various substratesAnticancer and antimicrobial activities

Case Studies

In one study involving the synthesis and evaluation of piperidine derivatives, several compounds demonstrated strong inhibitory effects against urease and AChE . These findings suggest that modifications in the piperidine ring can significantly enhance biological activity.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S/c18-14-9-12(19)3-5-15(14)20-16(23)11-21-10-13(4-6-17(21)24)27(25,26)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSFMTOJURXEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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